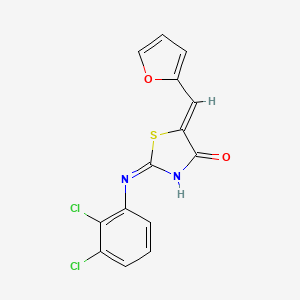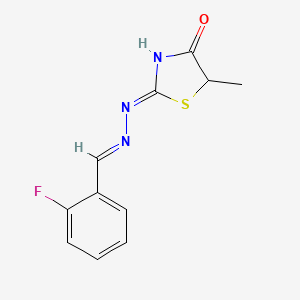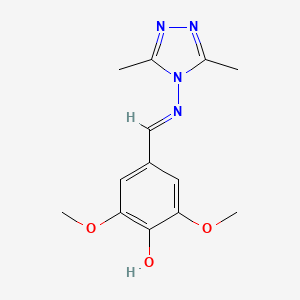
2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one
概要
説明
2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one typically involves the condensation of 2,3-dichloroaniline with furan-2-carbaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes, leading to disruption of cellular processes and ultimately causing cell death. In the case of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
類似化合物との比較
Similar Compounds
- 2-((2,4-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one
- 2-((2,3-Dichlorophenyl)amino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one
- 2-((2,3-Dichlorophenyl)amino)-5-(pyridin-2-ylmethylene)thiazol-4(5H)-one
Uniqueness
2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one is unique due to the presence of both dichlorophenyl and furan moieties, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
特性
IUPAC Name |
(5Z)-2-(2,3-dichlorophenyl)imino-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-9-4-1-5-10(12(9)16)17-14-18-13(19)11(21-14)7-8-3-2-6-20-8/h1-7H,(H,17,18,19)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQRPHQIVPXTCQ-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)C(=CC3=CC=CO3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)/C(=C/C3=CC=CO3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365850 | |
| Record name | AC1LZNXW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6099-11-2, 380865-37-2 | |
| Record name | AC1LZNXW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,3-DICHLOROANILINO)-5-(2-FURYLMETHYLENE)-1,3-THIAZOL-4(5H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-6-methoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3719991.png)
![2-{[(3,3-Diphenylpropyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B3719999.png)

![4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B3720012.png)
![Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-{[4-(dimethylamino)phenyl]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B3720020.png)
![N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide](/img/structure/B3720024.png)
![2-{4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3720046.png)
![5-(2-chlorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3720052.png)
![(5E)-5-[(4-chlorophenyl)methylidene]-2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B3720058.png)


![5-(4-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3720078.png)
![N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHYLPHENYL)AMINO]METHYLIDENE]-4-NITROBENZAMIDE](/img/structure/B3720088.png)
